

# Comprehensive literature review on "Ethanone, 2-(benzoyloxy)-1-phenyl-"

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## Compound of Interest

Compound Name: *Ethanone, 2-(benzoyloxy)-1-phenyl-*

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## Comprehensive Technical Guide on Ethanone, 2-(benzoyloxy)-1-phenyl-

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive literature review of **Ethanone, 2-(benzoyloxy)-1-phenyl-**, a substituted ethanone and phenacyl ester. The document details its physicochemical properties, spectroscopic data, and a detailed synthesis protocol. While specific biological activity data for this compound is limited in current literature, this guide discusses the potential biological relevance based on related structures. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, providing a consolidated source of technical information and highlighting areas for future research.

### Chemical and Physical Properties

**Ethanone, 2-(benzoyloxy)-1-phenyl-**, also known as Desyl benzoate, is a chemical compound with the molecular formula  $C_{15}H_{12}O_3$  and a molecular weight of 240.25 g/mol [1]. It is classified as a substituted ethanone and a phenacyl ester, featuring a phenyl group and a benzoyloxy group attached to an ethanone backbone[1].

Table 1: Physicochemical Properties of **Ethanone, 2-(benzoyloxy)-1-phenyl-** and Related Compounds

Property	Value	Notes
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>3</sub>	
Molecular Weight	240.25 g/mol	[1]
Melting Point	390–391 K (117-118 °C)	[2]
Boiling Point	~420 °C at 760 mmHg	Predicted for the isomer o-Benzoyloxyacetophenone.[3]
Density	~1.175 g/cm <sup>3</sup>	Predicted for the isomer o-Benzoyloxyacetophenone.[3]
Solubility	Data not available	

## Spectroscopic Data

The structural characterization of **Ethanone, 2-(benzoyloxy)-1-phenyl-** is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for **Ethanone, 2-(benzoyloxy)-1-phenyl-**

Technique	Data
$^1\text{H}$ NMR	Predicted (700 MHz, $\text{CDCl}_3$ ) $\delta$ : 8.20 (d, $J=8.3$ Hz, 2H), 7.85 (d, $J=7.7$ Hz, 1H), 7.63 (t, $J=7.4$ Hz, 1H), 7.56 (t, $J=7.9$ Hz, 1H), 7.51 (t, $J=7.9$ Hz, 2H), 7.35 (t, $J=7.7$ Hz, 1H), 7.22 (d, $J=8.0$ Hz, 1H), 2.52 (s, 3H) (for isomer o-Benzoyloxyacetophenone)[3].
$^{13}\text{C}$ NMR	Predicted downfield signals around 191-193 ppm (ketonic $\text{C}=\text{O}$ ) and 166 ppm (ester $\text{C}=\text{O}$ )[4].
IR Spectroscopy	Characteristic strong absorption bands for the ester $\text{C}=\text{O}$ stretch ( $\sim 1720\text{ cm}^{-1}$ ) and the ketone $\text{C}=\text{O}$ stretch ( $\sim 1680\text{ cm}^{-1}$ )[4].
Mass Spectrometry	For the isomer o-Benzoyloxyacetophenone, the top peak in the mass spectrum is observed at $m/z$ 105[5].

## Synthesis

A common method for the synthesis of **Ethanone, 2-(benzoyloxy)-1-phenyl-** involves the esterification of a phenacyl alcohol derivative with a benzoylating agent. A detailed protocol for a similar synthesis is provided below.

## Experimental Protocol: Synthesis of 2-Oxo-2-phenylethyl benzoate

This protocol describes the synthesis of 2-oxo-2-phenylethyl benzoate, a synonym for **Ethanone, 2-(benzoyloxy)-1-phenyl-**.

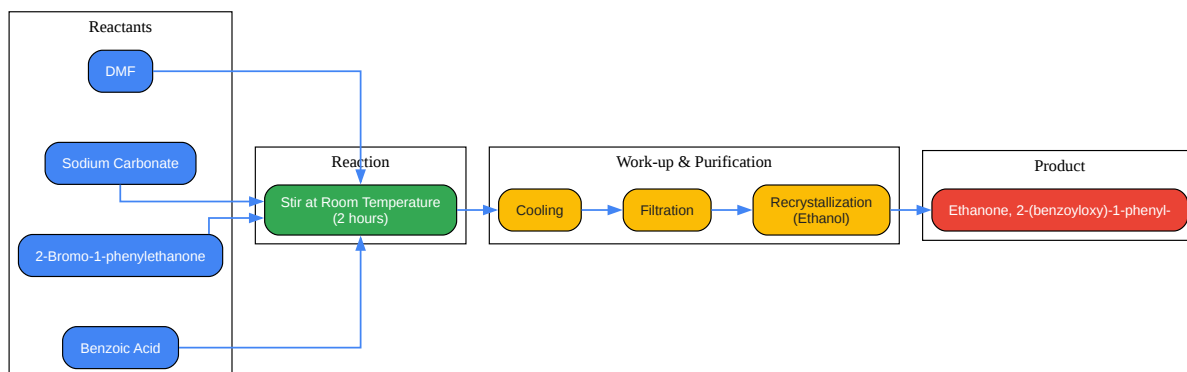
Materials:

- Benzoic acid (1.0 g, 0.008 mol)
- Sodium carbonate (0.95 g, 0.009 mol)
- 2-bromo-1-phenylethanone (1.7 g, 0.009 mol)

- Dimethyl formamide (DMF, 10 ml)
- Ethanol (for recrystallization)

Procedure:

- A mixture of benzoic acid, sodium carbonate, and 2-bromo-1-phenylethanone in dimethyl formamide is stirred at room temperature for 2 hours[2].
- Upon cooling, the separated colorless needle-shaped crystals of 2-oxo-2-phenylethyl benzoate are collected by filtration[2].
- The crude product is recrystallized from ethanol[2].
- The yield of the recrystallized product is approximately 1.91 g (97.4%)[2].



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Synthesis workflow for **Ethanone, 2-(benzoyloxy)-1-phenyl-**.

## Biological Activity and Potential Signaling Pathways

As of the latest literature review, there is a notable absence of specific studies detailing the biological activity of **Ethanone, 2-(benzoyloxy)-1-phenyl-**. However, based on its chemical structure as a phenacyl ester and the known activities of related compounds, some potential areas of interest for future research can be inferred.

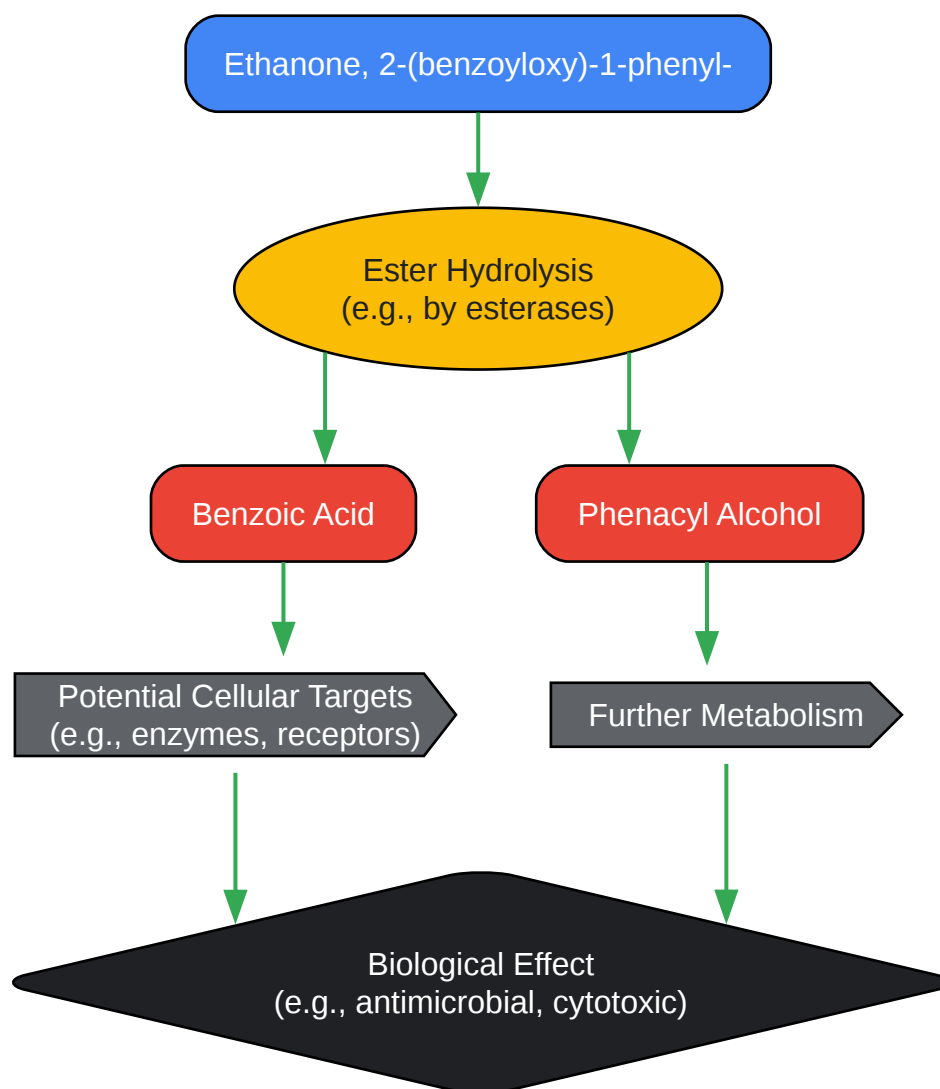
### Antimicrobial and Cytotoxic Potential

Benzoate derivatives are known to possess antimicrobial properties. For instance, sodium benzoate is used as a food preservative and has shown in vitro activity against a broad spectrum of microorganisms, including yeasts and bacteria[6]. Studies on other benzoate esters, such as methyl benzoate, have demonstrated cytotoxic effects against human cell lines in vitro, suggesting that the benzoate moiety can contribute to biological activity. While these findings are not directly on **Ethanone, 2-(benzoyloxy)-1-phenyl-**, they suggest that it may warrant investigation for similar properties.

### Potential Mechanism of Action and Signaling

The ester linkage in **Ethanone, 2-(benzoyloxy)-1-phenyl-** is susceptible to hydrolysis, which would release benzoic acid and phenacyl alcohol. This hydrolysis could be a key step in its mechanism of action, with the resulting metabolites potentially exerting biological effects. Benzoic acid and its derivatives are known to influence various biological processes.

Given the lack of specific pathway information, the following diagram illustrates a conceptual pathway of hydrolysis and potential downstream interactions.



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Conceptual pathway of hydrolysis and potential interactions.

## Conclusion and Future Directions

**Ethanone, 2-(benzoyloxy)-1-phenyl-** is a well-characterized compound from a chemical and spectroscopic standpoint, with established synthetic routes. However, a significant gap exists in the understanding of its biological activities. For drug development professionals, this compound represents a scaffold with potential for further investigation. Future research should focus on:

- Screening for Biological Activity: A comprehensive screening of **Ethanone, 2-(benzoyloxy)-1-phenyl-** for various biological activities, including antimicrobial, antifungal,

antiviral, and cytotoxic effects, is warranted.

- Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the mechanism of action, including the role of hydrolysis and the identification of specific cellular targets.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of **Ethanone, 2-(benzoyloxy)-1-phenyl-** could provide valuable insights into the structural requirements for any observed biological activity.

This technical guide serves as a foundational document to encourage and facilitate such future investigations into the potential therapeutic applications of this and related compounds.

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